molecular formula C13H11Cl2NOS2 B2806472 3-[(2,4-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide CAS No. 303151-44-2

3-[(2,4-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide

Cat. No. B2806472
CAS RN: 303151-44-2
M. Wt: 332.26
InChI Key: GPAWWLCINUJYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4-Dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide, or DBTMC, is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a sulfur-containing compound that has a thiophene ring and two chlorine atoms attached to a benzene ring. DBTMC has a number of interesting properties, including a high boiling point, low melting point, and a low toxicity. It has been used in a variety of research applications, including as a catalyst, a reagent, and as a model compound for studying the effects of sulfur on biochemical and physiological processes.

Scientific Research Applications

Synthesis Methodologies and Chemical Properties

  • One-Pot Synthesis of Indoles : Research has developed efficient one-pot methods for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, demonstrating the potential for creating complex molecules from simpler benzylsulfanyl precursors. This type of methodology could be applied to the synthesis of compounds like 3-[(2,4-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide for exploring its reactivity and potential applications in medicinal chemistry or materials science (Kobayashi et al., 2013).

  • Coordination Chemistry : Studies on dinucleating P2N2S ligands forming cationic palladium complexes provide insights into the coordination chemistry potential of sulfur-containing ligands. Such research underlines the importance of sulfur ligands in the development of metal complexes with potential applications in catalysis and materials chemistry (Siedle et al., 2007).

Applications in Material Science

  • Polymeric Materials : Research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines has revealed materials with high refractive indices and small birefringence, alongside good thermomechanical stabilities. Such studies highlight the role of sulfur and thiophene derivatives in developing advanced materials with potential applications in optics and electronics (Tapaswi et al., 2015).

Biological Applications

  • Antimicrobial and Anticancer Activities : The synthesis and evaluation of thiopyrimidine derivatives for cytotoxic activity against cancer cell lines demonstrate the potential biological activities of sulfur-containing compounds. This suggests that derivatives of 3-[(2,4-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide could be explored for their biological activities, providing insights into their potential as therapeutic agents (Stolarczyk et al., 2018).

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NOS2/c1-16-13(17)12-11(4-5-18-12)19-7-8-2-3-9(14)6-10(8)15/h2-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAWWLCINUJYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CS1)SCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.